molecular formula C27H30O16 B12739509 Quercetin 7-(rhamnosylglucoside) CAS No. 79080-63-0

Quercetin 7-(rhamnosylglucoside)

Cat. No.: B12739509
CAS No.: 79080-63-0
M. Wt: 610.5 g/mol
InChI Key: HIEKMCGJSNLAGG-MTKPOXERSA-N
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Description

Quercetin 7-(rhamnosylglucoside) is a flavonoid glycoside derived from quercetin, a naturally occurring polyphenolic compound found in various fruits, vegetables, and plants. This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties. Quercetin 7-(rhamnosylglucoside) is commonly found in plants such as tea, spinach, and chokeberries, where it contributes to the plant’s defense mechanisms against environmental stressors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 7-(rhamnosylglucoside) typically involves the glycosylation of quercetin with rhamnose and glucose. One method involves the extraction of quercetin from plant sources, followed by enzymatic or chemical glycosylation. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or enzymes to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of quercetin 7-(rhamnosylglucoside) involves the extraction of quercetin from plant materials, followed by purification and glycosylation. Techniques such as high-performance liquid chromatography (HPLC) and reversed-phase chromatography are employed to isolate and purify the compound. The use of bioreactors and enzymatic processes can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions: Quercetin 7-(rhamnosylglucoside) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by factors such as pH, temperature, and the presence of metal ions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quercetin derivatives, such as quercetin glucuronides and quercetin sulfates, which exhibit different biological activities and solubility profiles .

Scientific Research Applications

Quercetin 7-(rhamnosylglucoside) has a wide range of scientific research applications:

Mechanism of Action

Quercetin 7-(rhamnosylglucoside) exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Quercetin 7-(rhamnosylglucoside) is compared with other similar compounds, such as:

    Quercetin 3-(rhamnosylglucoside) (Rutin): Both compounds are glycosylated forms of quercetin, but they differ in the position of the glycosylation. Rutin is glycosylated at the 3-position, while quercetin 7-(rhamnosylglucoside) is glycosylated at the 7-position.

    Quercetin 3-glucoside: This compound is glycosylated with a single glucose molecule at the 3-position.

    Quercetin 7-glucoside: Similar to quercetin 7-(rhamnosylglucoside), this compound is glycosylated at the 7-position but with a single glucose molecule.

Quercetin 7-(rhamnosylglucoside) stands out due to its unique glycosylation pattern, which influences its solubility, stability, and bioavailability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

79080-63-0

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromen-4-one

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)23(38)26(39-8)43-25-21(36)18(33)15(7-28)42-27(25)40-10-5-13(31)16-14(6-10)41-24(22(37)19(16)34)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-21,23,25-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1

InChI Key

HIEKMCGJSNLAGG-MTKPOXERSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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